5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a methoxyphenyl group, which is known to enhance its pharmacological properties.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-[[(4-methoxyphenyl)methylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H21N3O2/c1-20-16-9-6-14(10-17(16)21(2)18(20)22)12-19-11-13-4-7-15(23-3)8-5-13/h4-10,19H,11-12H2,1-3H3 |
InChI Key |
IJSIMXFYANEECO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)OC)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of o-phenylenediamine with various aromatic aldehydes. This reaction requires specific conditions, such as the presence of a catalyst or hard autooxidation conditions . The Schiff base reduction route is also commonly employed, where sodium borohydride (NaBH4) is used as a reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions often involve the use of NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazoles and their derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various conditions, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
What sets 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique combination of a methoxyphenyl group and a benzodiazole core. This structure enhances its pharmacological properties, making it more effective as an enzyme inhibitor compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
